molecular formula C8H10N2O B13932702 1-(6-(Aminomethyl)pyridin-2-yl)ethanone

1-(6-(Aminomethyl)pyridin-2-yl)ethanone

Cat. No.: B13932702
M. Wt: 150.18 g/mol
InChI Key: BKSNSDKBNGCGJS-UHFFFAOYSA-N
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Description

1-(6-(Aminomethyl)pyridin-2-yl)ethanone is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-(Aminomethyl)pyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyridine with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the acetyl group reacts with formaldehyde and ammonia to form the aminomethyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale Mannich reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Aminomethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-(Aminomethyl)pyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Aminomethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting their biological functions.

Comparison with Similar Compounds

1-(6-(Aminomethyl)pyridin-2-yl)ethanone can be compared with other similar compounds, such as:

    2-Acetylpyridine: Similar structure but lacks the aminomethyl group.

    6-Methyl-2-acetylpyridine: Contains a methyl group instead of an aminomethyl group.

    2-Acetyl-6-methylpyridine: Similar structure with a methyl group at the 6-position.

Uniqueness: The presence of the aminomethyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-[6-(aminomethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H10N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5,9H2,1H3

InChI Key

BKSNSDKBNGCGJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CN

Origin of Product

United States

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